26-Hydroxycholecalciferol

Description

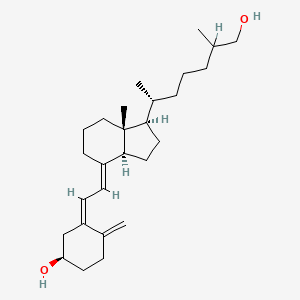

Structure

3D Structure

Properties

CAS No. |

69556-15-6 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19(18-28)7-5-8-21(3)25-14-15-26-22(9-6-16-27(25,26)4)11-12-23-17-24(29)13-10-20(23)2/h11-12,19,21,24-26,28-29H,2,5-10,13-18H2,1,3-4H3/b22-11+,23-12-/t19?,21-,24-,25-,26+,27-/m1/s1 |

InChI Key |

UZHJNFDLHNKRIM-MYMGIWEMSA-N |

SMILES |

CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)CO |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)CO |

Synonyms |

(25R)-26-hydroxycholecalciferol (25S)-26-hydroxycholecalciferol 26-hydroxycholecalciferol 26-hydroxycholecalciferol, (3 beta,5Z,7E,25S)-isomer 26-hydroxyvitamin D3 |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Conversion

Precursors and Substrate Specificity for 26-Hydroxylation

The primary starting material for the synthesis of 26-Hydroxycholecalciferol is Cholecalciferol, but the enzyme responsible for this transformation exhibits a broader substrate specificity, acting on other similar molecules as well.

Cholecalciferol, or Vitamin D3, is the principal precursor for the production of this compound. nih.govmdpi.com Vitamin D3 itself is biologically inert and must undergo a series of hydroxylation reactions to become active. pnas.org The initial step in its activation is typically 25-hydroxylation in the liver, catalyzed by enzymes such as CYP2R1 and the mitochondrial enzyme CYP27A1, to form 25-hydroxyvitamin D3 (25(OH)D3). nih.govmdpi.com Subsequently, 26-hydroxylation can occur, leading to the formation of this compound. This process is part of a complex network of Vitamin D metabolism. nih.gov

The enzyme responsible for 26-hydroxylation, sterol 26-hydroxylase (CYP27A1), is not exclusively specific to Cholecalciferol. It can act on a variety of other sterol molecules. Research has shown that CYP27A1 can hydroxylate cholesterol, and its activity generally increases with the polarity of the substrate. nih.govki.se For instance, cholesterol is more efficiently hydroxylated at the 27-position (equivalent to the 26-position in the cholecalciferol nomenclature) than cholesterol oleate, but less so than cholesterol sulfate. nih.gov

Furthermore, studies have investigated the enzyme's activity on other sterols and their analogues. Cholestanol, a 5α-saturated analogue of cholesterol, is hydroxylated by CYP27A1 at a rate similar to that of cholesterol. ki.seahajournals.org Interestingly, sterols with a 3-oxo-Δ4 structure, such as 7α-hydroxy-4-cholesten-3-one and 4-cholesten-3-one, are hydroxylated at a much higher rate than their 3β-hydroxy-Δ5 counterparts like cholesterol. nih.gov However, 7-dehydrocholesterol, a precursor to cholesterol, is a less efficient substrate for CYP27A1. ki.seki.se This broad substrate specificity highlights the versatile role of CYP27A1 in sterol metabolism beyond just Vitamin D activation. researchgate.net

Table 1: Relative Hydroxylation Rates of Various Sterol Substrates by CYP27A1

| Substrate | Relative Hydroxylation Rate |

| 7α-hydroxy-4-cholesten-3-one | Highest |

| 4-cholesten-3-one | High |

| 7α-hydroxycholesterol | Moderate |

| 24-hydroxy-4-cholesten-3-one | Moderate |

| Cholesterol | Moderate |

| 25-hydroxy-4-cholesten-3-one | Lower |

| 24-hydroxycholesterol | Lower |

| 25-hydroxycholesterol | Lowest |

| Cholestanol | Similar to Cholesterol |

| 7-dehydrocholesterol | Less Efficient |

| This table is a qualitative representation based on available research findings. nih.govki.seahajournals.orgki.se |

Key Enzymatic Machinery: Cytochrome P450 Monooxygenases

The central players in the 26-hydroxylation of Cholecalciferol are the Cytochrome P450 monooxygenases, a superfamily of enzymes involved in the metabolism of a wide array of compounds.

The enzyme primarily responsible for the 26-hydroxylation of Vitamin D3 and other sterols is Sterol 26-hydroxylase, scientifically known as Cytochrome P450 Family 27 Subfamily A Member 1 (CYP27A1). wikipedia.orgnih.gov This mitochondrial enzyme plays a crucial role in bile acid synthesis and cholesterol homeostasis. genecards.orguniprot.org

The CYP27A1 gene in humans is located on chromosome 2. wikipedia.orggenecards.org It encodes a protein of 531 amino acids with a molecular mass of approximately 60 kDa. genecards.org As a mitochondrial P450 enzyme, CYP27A1 is situated in the inner mitochondrial membrane. uniprot.orgresearchgate.net Its structure contains a heme cofactor, which is essential for its catalytic activity. genecards.org The protein requires interaction with two other mitochondrial proteins for its function: adrenodoxin (B1173346) and adrenodoxin reductase, which transfer electrons from NADPH to the P450 enzyme. ki.se

Table 2: Key Characteristics of Human CYP27A1

| Characteristic | Description |

| Gene | CYP27A1 |

| Location | Chromosome 2q35 |

| Protein Size | 531 amino acids |

| Molecular Mass | ~60 kDa |

| Subcellular Location | Inner mitochondrial membrane |

| Cofactor | Heme |

| Electron Donors | Adrenodoxin, Adrenodoxin Reductase |

| Data sourced from multiple references. ki.sewikipedia.orggenecards.org |

The catalytic mechanism of CYP27A1 involves a mixed-function oxidation reaction. ki.se In this process, one atom of molecular oxygen is incorporated into the substrate, while the other is reduced to form a water molecule. ki.se For the hydroxylation of the cholecalciferol side chain, CYP27A1 exhibits both regio- and stereospecificity. It specifically hydroxylates the terminal methyl group at the C26 position (or C27 in cholesterol). genecards.orguniprot.org This hydroxylation occurs with R-stereochemistry. genecards.orguniprot.org The reaction can proceed in a stepwise manner, first forming the C26-alcohol (this compound), which can be further oxidized by the same enzyme to a C26-aldehyde and then a C26-carboxylic acid. genecards.orguniprot.orgjensenlab.org This specificity ensures the production of the correct biologically relevant metabolites.

Characterization of Sterol 26-Hydroxylase (CYP27A1)

Cofactors and Electron Transport Chain Components (e.g., Ferredoxin, NADPH-Ferredoxin Reductase)

The enzymatic activity of mitochondrial cytochrome P450 enzymes, such as CYP27A1 which is involved in 26-hydroxylation, is dependent on a specific electron transport chain. ki.senih.gov This system is essential for transferring electrons from NADPH to the P450 enzyme, enabling the mono-oxygenation reaction. diva-portal.org The key components of this chain are:

NADPH-Adrenodoxin Reductase (ADR): This flavoprotein is the first component in the mitochondrial P450 electron transfer system. nih.gov It receives electrons from NADPH. ki.senih.gov

Adrenodoxin (ADX): This is a [2Fe-2S]-ferredoxin-type iron-sulfur protein that acts as a mobile electron carrier. ki.senih.gov Adrenodoxin reductase transfers electrons to adrenodoxin, which in turn donates them to the mitochondrial P450 enzyme, such as CYP27A1. nih.govnih.gov

This electron transport system, comprising NADPH, adrenodoxin reductase, and adrenodoxin, is crucial for the catalytic function of mitochondrial P450s. ki.seimrpress.com In contrast, microsomal P450 enzymes utilize NADPH-cytochrome P450 reductase for electron transfer. ki.sediva-portal.org

Role of Other Cytochrome P450 Enzymes in Vitamin D Side-Chain Hydroxylation

While CYP27A1 is a key enzyme in vitamin D hydroxylation, other cytochrome P450 enzymes also play significant roles in modifying the vitamin D side chain. nih.gov

CYP24A1: This mitochondrial enzyme is the primary catabolic enzyme for vitamin D metabolites. mdpi.commdpi.com It catalyzes multiple hydroxylation reactions, primarily at the C24 and C23 positions of both 25-hydroxyvitamin D₃ (25(OH)D₃) and 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), leading to their inactivation and eventual excretion. wikipedia.orgnih.govpnas.orgphysiology.org The end products of these pathways are calcitroic acid and 1α,25(OH)₂D₃-26,23-lactone, respectively. nih.govpnas.org Although its main role is catabolic, CYP24A1 can exhibit 26-hydroxylase activity. nih.gov

CYP11A1 (P450scc): Traditionally known for converting cholesterol to pregnenolone (B344588) in steroidogenesis, CYP11A1 can also metabolize vitamin D₃. nih.govpnas.org It hydroxylates the vitamin D₃ side chain at various positions, including C20, C22, and C23, but does not cleave it. nih.govpnas.org The major initial product is 20S-hydroxyvitamin D₃ [20(OH)D₃]. nih.govoup.com Further hydroxylations can lead to di- and trihydroxylated products. oup.comnih.gov However, CYP11A1 does not appear to act on 25(OH)D₃. nih.govpnas.org

CYP3A4: This is a major drug-metabolizing enzyme primarily located in the liver and intestine. nih.govjci.org CYP3A4 can inactivate vitamin D metabolites by catalyzing hydroxylation at various positions. jci.orgnih.gov It is known to perform 24- and 25-hydroxylation of vitamin D₂ and 1α-hydroxyvitamin D₃ (1αOHD₃). oup.com It also contributes to the inactivation of 1α,25(OH)₂D₃ through 23R- and 24S-hydroxylation. nih.gov While its physiological impact on vitamin D homeostasis is typically limited, it can become significant under certain conditions, such as during the use of drugs that induce its activity. jci.org

Cellular and Subcellular Localization of 26-Hydroxylation

The process of 26-hydroxylation is compartmentalized within specific tissues and cellular organelles.

Hepatic Mitochondrial Localization and Activity

The liver is a primary site for vitamin D metabolism. sci-hub.se Specifically, the initial 25-hydroxylation of vitamin D₃ is a key activation step that occurs in the liver. nih.govnih.gov Studies have identified the enzyme responsible for this, sterol 27-hydroxylase (CYP27A1), within liver mitochondria. nih.govwikipedia.orgnih.gov Research on human liver subcellular fractions has shown that vitamin D₃ 25-hydroxylase activity is detectable only in the mitochondrial fraction, with the majority of the activity located in the inner mitochondrial membrane. nih.gov This mitochondrial enzyme, CYP27A1, is also responsible for the 26-hydroxylation of cholesterol during the formation of bile acids and can produce (25R)26-hydroxycholesterol. explorationpub.commdpi.com

Extrahepatic Sites of 26-Hydroxylation Activity

While the liver is the main site, the enzymes responsible for vitamin D hydroxylation are found in other tissues as well. CYP27A1 is widely distributed and found in tissues besides the liver, including macrophages. ki.sebiologists.com The kidney is another crucial site for vitamin D metabolism, housing the enzymes for both activation (CYP27B1) and catabolism (CYP24A1). physiology.orgsci-hub.se The 26-hydroxylase activity has been specifically noted in kidney homogenates from various animal species, and a mitochondrial 26-hydroxylating P450 was partially purified from pig kidney. diva-portal.organnualreviews.org Furthermore, extrarenal sites of 1α-hydroxylation have been reported in bone, placenta, macrophages, and skin, indicating a widespread capacity for vitamin D metabolism throughout the body. sci-hub.sephysiology.org

Metabolic Flux and Isomeric Forms

The metabolism of vitamin D₃ leads to the formation of various hydroxylated isomers. The hydroxylation at C-26, often occurring after 25-hydroxylation, results in 25,26-dihydroxyvitamin D₃ [25,26(OH)₂D₃]. diva-portal.org The natural form of this dihydroxylated metabolite was initially assigned the 25(R) configuration. sci-hub.se The enzyme CYP27A1 can produce various hydroxylated products from vitamin D₃, including 26(OH)VD₃ and 25,26(OH)₂VD₃. nih.gov The formation of these different isomers is a key aspect of the metabolic pathway, which ultimately aims to either activate or inactivate the vitamin D molecule. acs.org

Further Metabolism and Catabolic Pathways of 26 Hydroxycholecalciferol

Hydroxylation to Dihydroxylated Metabolites (e.g., 25,26-Dihydroxycholecalciferol)

Following its formation, 26-hydroxycholecalciferol can undergo further hydroxylation, a key step in its metabolic cascade. This process primarily involves the introduction of a hydroxyl group at the C-25 position, yielding 25,26-dihydroxycholecalciferol . nih.govmedchemexpress.com The production of this dihydroxylated metabolite is noteworthy as its formation appears to be directly dependent on the concentration of its precursor, 25-hydroxycholecalciferol. portlandpress.com Studies have shown a strong positive correlation between the serum concentrations of 25-hydroxycholecalciferol and 25,26-dihydroxycholecalciferol, suggesting a substrate-driven enzymatic reaction. portlandpress.com

The 26-hydroxylation of 25-hydroxyvitamin D3 can occur in various tissues, including the kidneys. acs.org Interestingly, the presence of 25,26-dihydroxycholecalciferol has been detected in the serum of anephric (kidneyless) patients, indicating that extrarenal sites are also capable of performing this hydroxylation step. portlandpress.com While not as biologically potent as calcitriol (B1668218), 25,26-dihydroxycholecalciferol does exhibit some biological activity, including a modest effect on intestinal calcium transport. medchemexpress.com

Lactone Formation (e.g., 25-Hydroxycholecalciferol-26,23-lactone)

A significant metabolic pathway for this compound and its derivatives involves the formation of a lactone ring structure. A key product of this pathway is 25-hydroxycholecalciferol-26,23-lactone . ontosight.airsc.org This metabolite's synthesis involves a series of enzymatic reactions.

The formation of this lactone is a multi-step process. Initially, further hydroxylation can occur, leading to intermediates such as 23,25,26-trihydroxycholecalciferol . nih.gov This trihydroxylated compound serves as a direct precursor to the lactone. nih.gov Another identified intermediate in this pathway is (23S,25R)-25-hydroxyvitamin D3 26,23-lactol . sci-hub.secapes.gov.br The conversion of this lactol to the final lactone occurs in kidney homogenates. capes.gov.br The stereochemistry of the natural metabolite has been established as 23R, 25S. rsc.org

Enzymatic Inactivation and Degradation Pathways

The biological activity of vitamin D metabolites is tightly controlled through enzymatic inactivation and degradation. These pathways ensure that the levels of active hormones are maintained within a narrow physiological range, preventing potential toxicity.

Role of CYP24A1 in Side-Chain Oxidation and Subsequent Catabolism

The cytochrome P450 enzyme, CYP24A1 , plays a pivotal role in the catabolism of vitamin D metabolites, including those derived from this compound. wikipedia.orgresearchgate.net This mitochondrial enzyme is a key regulator of vitamin D homeostasis and is induced by 1,25-dihydroxycholecalciferol, creating a negative feedback loop. wikipedia.orgphysiology.org

CYP24A1 is a versatile enzyme, capable of catalyzing multiple hydroxylation reactions on the side chain of vitamin D molecules. wikipedia.orgnih.gov It initiates a catabolic cascade that ultimately leads to the formation of inactive, water-soluble products that can be readily excreted. wikipedia.org This enzyme has both 24-hydroxylase and 23-hydroxylase activity, and the ratio of these activities can vary between species. nih.gov The 24-oxidation pathway initiated by CYP24A1 is a five-step process that results in the production of calcitroic acid, a biologically inactive end-product. sci-hub.se

Formation of More Polar, Excretory Metabolites

The metabolic processes described above, particularly the enzymatic actions of CYP24A1, result in the formation of more polar metabolites. sci-hub.secore.ac.uk This increased polarity enhances their water solubility, facilitating their elimination from the body, primarily through bile and urine. wikipedia.org The conversion of active vitamin D compounds into these excretory forms is essential for preventing the accumulation of potent metabolites and maintaining calcium balance. The end product of the CYP24A1-mediated C24-oxidation pathway is calcitroic acid , which is excreted in the bile. wikipedia.orgwikipedia.org

Molecular Mechanisms and Biological Roles in Research Models

Interaction with Nuclear Receptors and Transcriptional Regulation (Excluding Clinical Outcomes)

The genomic actions of vitamin D metabolites are initiated by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. nih.govnih.gov The most biologically active form of vitamin D, 1α,25-dihydroxycholecalciferol (calcitriol), binds to the VDR with high affinity, typically in the nanomolar range, which in turn leads to the regulation of target genes. nih.govfrontiersin.org

Specific in vitro studies detailing the binding affinity and characteristics of 26-Hydroxycholecalciferol to the VDR are not extensively documented in the available scientific literature. The affinity of various metabolites for the VDR is a critical determinant of their biological activity, and while the binding properties of major metabolites like 25-hydroxycholecalciferol and 1,25-dihydroxycholecalciferol are well-characterized, similar quantitative data for this compound is sparse. nih.govfrontiersin.org The structural configuration, particularly the position of hydroxyl groups, plays a crucial role in the interaction with the VDR's ligand-binding pocket. uef.fi

Upon binding to the VDR, the ligand-receptor complex influences the transcription of numerous genes. nih.govfrontiersin.org However, specific studies identifying the portfolio of genes directly regulated by this compound in cell culture models are not detailed in the reviewed literature. Research on gene expression has predominantly focused on the effects of 25-hydroxycholecalciferol and 1,25-dihydroxycholecalciferol, which have been shown to modulate the expression of genes involved in cellular processes like proliferation, differentiation, and apoptosis, such as CYP24A1 (the catabolic enzyme for vitamin D) and the VDR itself. nih.govmdpi.com The capacity of a given cell to respond to a vitamin D metabolite is often linked to its ability to metabolize it into a more active form, which then drives gene expression changes. cdnsciencepub.com

Cellular Signaling Pathway Modulation (Excluding Clinical Outcomes)

While data on this compound is scarce, research has been conducted on a related metabolite, 25S,26-dihydroxycholecalciferol . A study examining the effects of various vitamin D metabolites on cultured normal human bone cells found that 25S,26-dihydroxycholecalciferol inhibited cell growth in a dose-dependent manner at concentrations from 5 x 10⁻⁹ to 5 x 10⁻⁶ mol/l. nih.gov The potency of this metabolite in inhibiting cell proliferation was found to be less than that of 1,25-dihydroxycholecalciferol but comparable to 24R,25-dihydroxycholecalciferol and 25-hydroxycholecalciferol. nih.gov The same study noted that these metabolites could also induce the synthesis of osteocalcin, a marker of the osteoblastic phenotype, at similar concentrations required to inhibit cell growth. nih.gov

Table 1: Relative Potency of Vitamin D Metabolites on Cell Growth Inhibition in Human Bone Cells

This table summarizes the rank order of potency of different vitamin D metabolites in inhibiting the proliferation of cultured human osteoblasts, based on research findings. nih.gov

| Metabolite | Relative Potency Rank | Effective Concentration for Inhibition |

|---|---|---|

| 1,25-dihydroxyvitamin D3 | 1 (Most Potent) | 5 X 10⁻⁹ - 5 X 10⁻⁶ mol/l |

| 1,25S,26-trihydroxyvitamin D3 | 2 | Higher than 1,25-(OH)2D3 |

| 1,24R,25-trihydroxyvitamin D3 | 2 | Higher than 1,25-(OH)2D3 |

| 25S,26-dihydroxyvitamin D3 | 3 | Higher than 1,25-(OH)2D3 |

| 24R,25-dihydroxyvitamin D3 | 3 | Higher than 1,25-(OH)2D3 |

| 25-hydroxyvitamin D3 | 3 | Higher than 1,25-(OH)2D3 |

The specific effects of this compound on key intracellular signaling cascades such as mTOR, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NFκB) have not been characterized in the reviewed scientific literature. Studies on other vitamin D metabolites have established their role in modulating these pathways. For instance, 1,25-dihydroxycholecalciferol has been shown to inhibit NFκB and MAPK signaling in various cell types, contributing to its anti-inflammatory effects. researchgate.netplos.org Another metabolite, 20-hydroxycholecalciferol, has also been found to decrease NF-κB activity in human keratinocytes. plos.org However, direct evidence linking this compound to the activation or inhibition of these specific cascades is currently lacking.

The direct impact of this compound on apoptotic pathways in cell cultures is not well-defined in existing research. Studies on its precursors, cholecalciferol and 25-hydroxycholecalciferol, indicate that they can induce apoptosis in various cancer cell lines. nih.govresearchgate.net This effect is often mediated by the autocrine conversion of these precursors into the active hormone 1,25-dihydroxycholecalciferol within the cells, which then triggers pro-apoptotic signaling. cdnsciencepub.comcdnsciencepub.com For example, high doses of cholecalciferol have been shown to increase biochemical markers of apoptosis, such as phosphatidylserine (B164497) externalization and caspase activation, in cervical cancer cells. nih.gov However, studies isolating the direct apoptotic activity of this compound, independent of its potential conversion to other metabolites, are absent from the reviewed literature.

Physiological Roles Elucidated in Non-Human Animal Models

The physiological significance of this compound is primarily understood through its position within the broader metabolic cascade of vitamin D. In non-human animal models, its role is largely defined by its function as a product of the catabolic deactivation pathway for more potent vitamin D metabolites, thereby contributing to the fine-tuning of mineral homeostasis and bone metabolism.

Role in Calcium and Phosphate (B84403) Homeostasis Mechanisms in Animal Systems

In animal systems, the maintenance of calcium and phosphate homeostasis is a tightly regulated process orchestrated by several hormones, chief among them being 1,25-dihydroxycholecalciferol (calcitriol), the most active form of vitamin D. fao.org The production and degradation of calcitriol (B1668218) are critical for preventing mineral imbalances. The enzyme CYP24A1 (24-hydroxylase) plays a crucial role in the catabolism of both 25-hydroxycholecalciferol (calcidiol) and calcitriol, leading to their inactivation and excretion. physiology.org This process involves hydroxylation at various carbon positions, including C-24 and C-23, which can lead to the formation of metabolites like 1α,25-dihydroxyvitamin D₃-26,23-lactone. nih.gov

The generation of 26-hydroxylated metabolites is an integral part of this homeostatic mechanism. By converting highly active forms of vitamin D into less active compounds, the 26-hydroxylation pathway helps to prevent hypercalcemia and its associated toxicities. physiology.org Research using animal models, such as rats, has shown that the kidney is a primary site for this metabolic activity. nih.gov Studies in vitamin D receptor (VDR)-ablated mice demonstrate that while the indirect effects of vitamin D on mineral absorption are critical, the intricate regulation of its metabolites is essential for systemic balance. physiology.orgoup.com For instance, when plasma calcium or phosphate levels are high, the activity of enzymes like CYP24A1 increases, enhancing the breakdown of calcitriol and thus reducing intestinal absorption and renal reabsorption of these minerals. nih.govphysiology.org

While once considered purely an inactive byproduct, research has indicated that some of these metabolites may possess biological activity. A study identified 25,26-dihydroxycholecalciferol as a metabolite of vitamin D3 that exhibits activity related to intestinal calcium transport, suggesting a more complex role than simple inactivation. acs.org

Bone Metabolism and Mineralization Processes in Experimental Animals

The influence of the vitamin D endocrine system on bone metabolism is profound, affecting both bone formation and resorption to maintain skeletal integrity. nih.gov The concentration of active vitamin D metabolites is critical; an excess can lead to bone resorption, while a deficiency impairs mineralization, resulting in conditions like rickets or osteomalacia. nih.govmdpi.com The catabolism of vitamin D, including the 26-hydroxylation pathway, is therefore essential for healthy bone turnover.

Experimental animal models have been instrumental in clarifying these relationships.

Rodent Models: In rats, studies have shown that vitamin D deficiency leads to impaired skeletal development. physiology.org The administration of vitamin D metabolites can influence bone parameters. For example, topical administration of a vitamin D supplement in rats with orthodontically induced tooth movement resulted in significantly higher growth of bone tissue. mdpi.com Studies on rats with vitamin D-deficient diets showed that subsequent supplementation could reverse decreases in serum 25-hydroxycholecalciferol and mitigate bone resorption. mdpi.com

Avian Models: In poultry, vitamin D is crucial for bone formation and mineralization, which is critical for skeletal support and eggshell quality. animbiosci.org Research on broilers has investigated the effects of various vitamin D metabolites on bone development. One study noted that the in ovo injection of 25-hydroxycholecalciferol could benefit bone breaking strength in male birds, highlighting the sensitivity of bone tissue to different vitamin D forms. researchgate.net

Porcine Models: In pigs, vitamin D metabolites are known to influence calcium and phosphorus balance, which directly impacts bone health. nih.gov Research in sows has shown that supplementation with 25-hydroxycholecalciferol can affect bone biomarkers, demonstrating the link between vitamin D metabolism and skeletal maintenance during reproductive cycles. nih.govdsm-firmenich.com

The table below summarizes findings from various animal models regarding the impact of vitamin D metabolites on bone health.

| Animal Model | Experimental Focus | Key Findings on Bone Metabolism |

| Rats | Orthodontic Tooth Movement | Topical vitamin D supplementation stimulated significant growth of alveolar process bone tissue. mdpi.com |

| Rats | Vitamin D Deficiency | Exclusion of vitamin D from the diet led to the highest bone tissue resorption and the smallest bone-to-implant contact surface. mdpi.com |

| Broilers | In Ovo Supplementation | In ovo injection of 25-hydroxycholecalciferol increased bone breaking strength in male birds at day 28 post-hatch. researchgate.net |

| Laying Hens | Dietary Supplementation | Dietary 25-hydroxycholecalciferol at 50 µg/kg significantly increased tibia bone thickness. animbiosci.org |

| Sows | Gestational Diet | Dietary vitamin D metabolites (25-OH-D₃ and 1-OH-D₃) influence calcium and phosphorus balance, which is intrinsically linked to bone formation and resorption. nih.gov |

Comparative Biochemical and Physiological Functions Across Species

The metabolism of vitamin D, including the pathways leading to this compound, exhibits notable differences across various animal species. The activity and substrate preference of the key metabolic enzymes, particularly CYP24A1, can vary, leading to different profiles of circulating vitamin D metabolites. nih.gov

One of the most significant variations is seen in the hydroxylation pathway utilized by CYP24A1. This enzyme can initiate catabolism through either C-24 hydroxylation or C-23 hydroxylation, which leads to different end products. The prevalence of one pathway over the other is species-dependent. nih.gov

Mammals: In humans and rats, C-24 hydroxylation is a major pathway for the catabolism of calcidiol and calcitriol. nih.gov However, other pathways exist. For instance, in opossum kidney cells, treatment with calcitriol leads to the synthesis of 25-hydroxyvitamin D₃-26,23-lactone, but not 24,25-dihydroxyvitamin D₃, indicating a preference for the C-23 pathway in this model. nih.gov

Fish: Fish obtain vitamin D3 primarily from their diet, and its metabolism shows unique characteristics compared to mammals. htu.edu.cn The physiological functions extend beyond calcium and phosphorus regulation to include roles in growth performance, lipid metabolism, and immune function. htu.edu.cn The specific pathways of vitamin D catabolism, including 26-hydroxylation, are an area of ongoing research in aquatic species.

Birds: Poultry rely on dietary vitamin D, and its metabolism is crucial for both skeletal health and egg production. animbiosci.org Studies show that supplementing with metabolites like 25-hydroxycholecalciferol can be more potent than standard vitamin D3, suggesting efficient subsequent metabolism to active or other functional forms. animbiosci.org

The table below outlines some of the known species-dependent differences in vitamin D metabolism.

| Species/Model | Primary Metabolic Pathway Noted | Key Metabolite Produced | Reference |

| Human/Rat | C-24 Hydroxylation | 24,25-dihydroxyvitamin D₃ | nih.gov |

| Opossum (Kidney Cells) | C-23 Hydroxylation | 25-hydroxyvitamin D₃-26,23-lactone | nih.gov |

| Guinea Pig | C-23 Hydroxylation | 23,25-dihydroxyvitamin D₃ | nih.gov |

These comparative differences underscore that the physiological role and metabolic fate of vitamin D compounds, including this compound and its related structures, cannot be universally extrapolated across all species. Each animal model provides specific insights into the complex regulatory network governing mineral homeostasis and bone health.

Research Methodologies and Analytical Techniques

Sample Preparation and Extraction Protocols for Biological Matrices

The initial and critical step in the analysis of 26-hydroxycholecalciferol from biological sources involves its extraction and purification from a complex mixture of endogenous substances.

Liquid-liquid extraction (LLE) is a foundational technique used to separate this compound from biological matrices. nih.gov This process relies on the differential solubility of the analyte in two immiscible liquid phases. Common organic solvents used for the extraction of vitamin D metabolites include combinations of hexane, ethyl acetate, methanol, and acetonitrile. nih.govmdpi.comslideshare.net For instance, a mixture of ethyl acetate and hexane (30:70, v/v) has been successfully used for LLE. nih.gov

Given the lipophilic nature of this compound, a significant challenge in sample preparation is the removal of interfering lipids. Saponification, a process of hydrolyzing lipids using a strong base like potassium hydroxide (KOH), is a traditional method for lipid reduction. nih.gov However, this technique can potentially be detrimental to the stability of vitamin D metabolites and is not always employed. nih.gov Alternative lipid removal techniques include using columns packed with materials like Sephadex LH-20, which can separate lipids from the more polar vitamin D metabolites. nih.gov

Protein precipitation is another essential step, as vitamin D metabolites in circulation are often bound to proteins. Solvents such as acetonitrile or methanol are commonly used to denature these proteins, releasing the bound this compound for subsequent extraction. nih.govnih.gov

Table 1: Common Solvent Systems for Liquid-Liquid Extraction of Vitamin D Metabolites

| Solvent System | Ratio (v/v) | Biological Matrix |

| Ethyl acetate/Hexane | 30:70 | Aqueous Humour |

| Chloroform–methanol | 2:1 | Amniotic Fluid |

| Methanol:Water | 1:1 | Adipose Tissue |

| n-Hexane and Methanol | - | Aqueous and Vitreous Humour |

This table provides examples of solvent systems used for the extraction of vitamin D metabolites from various biological samples.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration following initial solvent extraction. nih.govmdpi.com SPE utilizes a solid sorbent material, typically packed in a cartridge, to selectively retain the analyte of interest while interfering substances are washed away. For vitamin D metabolites, both normal-phase (e.g., silica-based) and reversed-phase (e.g., C18) SPE cartridges are employed. nih.govmdpi.com A typical SPE protocol involves conditioning the cartridge, loading the sample extract, washing away impurities with a weak solvent, and finally eluting the purified this compound with a stronger solvent. mdpi.comphenomenex.com Automated SPE systems can increase throughput and improve reproducibility for routine analysis. nih.govresearchgate.net

Preparative chromatography, a larger-scale version of analytical chromatography, is used for the isolation and purification of larger quantities of a compound. researchgate.netchiralizer.com In the context of this compound research, preparative high-performance liquid chromatography (HPLC) can be used to purify the metabolite from complex mixtures or synthetic reactions. researchgate.netresearchgate.net Both normal-phase and reversed-phase columns can be utilized in preparative HPLC for this purpose. researchgate.netresearchgate.net

Chromatographic Separation Methods

Following extraction and purification, chromatographic techniques are employed to separate this compound from other vitamin D metabolites and any remaining interfering compounds.

High-performance liquid chromatography (HPLC) is the cornerstone for the analytical separation of vitamin D metabolites. nih.govfrontierspartnerships.org It offers high resolution and sensitivity, allowing for the accurate quantification of individual compounds.

Both normal-phase and reverse-phase HPLC have been successfully applied to the separation of this compound and other vitamin D metabolites.

Normal-Phase HPLC: In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., a mixture of n-hexane and ethyl acetate). nih.govmdpi.com This mode is effective for separating isomers and closely related compounds. nih.govnih.gov For example, a mobile phase of n-hexane and ethyl acetate in an 85:15 (v/v) ratio has been used for the separation of vitamin D3 on a silica column. nih.govmdpi.com

Reverse-Phase HPLC: Reverse-phase HPLC is more commonly used and employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of acetonitrile, methanol, and water). oup.comnih.govaurigeneservices.com This approach is robust and versatile for a wide range of analytes. Various C18 columns are available, and the choice can influence the separation efficiency of structurally similar vitamin D metabolites. nih.govchromatographyonline.com Mobile phase compositions such as methanol:acetonitrile:water (70:25:5 v/v/v) have been utilized for the isocratic elution of vitamin D metabolites. aurigeneservices.comoatext.com

Table 2: Comparison of HPLC Modes for Vitamin D Metabolite Analysis

| Feature | Normal-Phase HPLC | Reverse-Phase HPLC |

| Stationary Phase | Polar (e.g., Silica) | Non-polar (e.g., C18, C8) |

| Mobile Phase | Non-polar (e.g., Hexane, Ethyl Acetate) | Polar (e.g., Acetonitrile, Methanol, Water) |

| Typical Analytes | Good for separating isomers and highly polar compounds. | Versatile for a wide range of non-polar to moderately polar compounds. |

| Common Application | Purification and separation of closely related vitamin D metabolites. nih.gov | Routine quantification of vitamin D metabolites in biological samples. frontierspartnerships.org |

This table summarizes the key differences and applications of normal-phase and reverse-phase HPLC in the analysis of vitamin D metabolites.

UV detection is a common method for the quantification of vitamin D metabolites following HPLC separation. frontierspartnerships.org The chromophore in the vitamin D molecule allows for detection by UV absorbance, typically at a wavelength of around 265 nm. frontierspartnerships.orgoup.comnih.gov This method is reliable and provides good sensitivity for many applications.

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers an advantage over a standard single-wavelength UV detector. scioninstruments.com A DAD collects absorbance data over a range of wavelengths simultaneously, generating a complete UV spectrum for each eluting peak. scioninstruments.com This provides more comprehensive information, allowing for the confirmation of peak identity and the assessment of peak purity. scioninstruments.comsemanticscholar.org The ability to acquire a full spectrum is particularly useful in complex biological samples where co-elution with interfering substances can be a problem. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC)

Spectrometric Identification and Quantification

Spectrometric methods are indispensable for the definitive identification and precise quantification of this compound. These techniques provide structural information and allow for highly sensitive detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites due to its high specificity and sensitivity, overcoming many limitations of immunoassays amegroups.org. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous determination of multiple vitamin D metabolites, including dihydroxylated forms like 25,26-dihydroxyvitamin D3 nih.gov. A typical workflow involves protein precipitation from the sample, followed by liquid-liquid extraction and derivatization to enhance ionization efficiency nih.gov. The separation is often achieved using a core-shell column, and detection is performed on a triple quadrupole mass spectrometer nih.gov.

The fragmentation pattern of the parent ion is crucial for specific quantification. For cholecalciferol, common fragments are observed that correspond to the loss of water and other characteristic cleavages of the sterol structure. While specific fragmentation data for this compound is not detailed in the provided search results, the general fragmentation patterns of related dihydroxyvitamin D compounds would be utilized for its identification and quantification.

Below is a table summarizing typical parameters for an LC-MS/MS method for dihydroxyvitamin D metabolites, which would be applicable for this compound analysis.

| Parameter | Description | Reference |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, derivatization with 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) | nih.gov |

| Chromatography | Agilent HPLC 1260 system with a Kinetex® 5 µm F5 100 Å core-shell column (150 × 4.6 mm) | nih.gov |

| Mass Spectrometry | Sciex 4500 mass spectrometer | nih.gov |

| Limit of Detection (LoD) | 0.3 to 1.5 nmol/L | nih.gov |

| Limit of Quantification (LoQ) | 1.0 to 3.1 nmol/L | nih.gov |

| Recovery | 76.1 % to 84.3 % | nih.gov |

| Intra-assay Imprecision | <8.6 % | nih.gov |

| Inter-assay Imprecision | <11.5 % | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including vitamin D compounds. 1H NMR and 13C NMR are used to determine the precise arrangement of atoms within the molecule.

For vitamin D compounds, 1H NMR chemical shifts and J-coupling constants provide detailed information about the conformation of the A-ring and the side chain. The chemical environment of each proton influences its resonance frequency (chemical shift), while the interaction between neighboring protons results in signal splitting (J-coupling) ubc.caorgchemboulder.comyoutube.com. Analysis of these parameters allows for the determination of the stereochemistry of the molecule. While a specific NMR spectrum for this compound is not provided, the principles of NMR analysis for related vitamin D compounds are directly applicable.

The following table presents typical 1H NMR data for key protons in a cholecalciferol-like structure. The exact values for this compound would require experimental determination but would be expected to be in a similar range.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | ~6.2 | d | ~11.3 |

| H-7 | ~6.0 | d | ~11.3 |

| H-19 (cis) | ~5.0 | d | ~1.8 |

| H-19 (trans) | ~4.8 | d | ~1.8 |

| H-3 | ~3.9 | m | - |

| H-1 | ~3.5 | m | - |

| CH3-21 | ~0.9 | d | ~6.5 |

| CH3-18 | ~0.5 | s | - |

Isotopic labeling is a fundamental technique used to trace the metabolic fate of compounds in biological systems. By introducing a stable or radioactive isotope into the this compound molecule, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) nih.gov.

Radiometric assays, often employing tritium (3H) or carbon-14 (14C) labeled compounds, are highly sensitive for detecting and quantifying metabolites. For instance, the metabolism of tritiated 25-hydroxycholecalciferol has been studied in vivo, revealing its conversion to other metabolites doi.org. Similar approaches can be applied to this compound to identify its metabolic products. Substitution of hydrogen with tritium can, however, affect the metabolic clearance rate and the pattern of metabolic products, a factor that must be considered in the interpretation of results nih.gov.

The use of stable isotopes, such as deuterium (2H) or carbon-13 (13C), coupled with mass spectrometry, offers a non-radioactive alternative for metabolic tracing nih.gov.

In Vitro Research Models

In vitro models are crucial for studying the cellular and molecular mechanisms of this compound metabolism and function in a controlled environment.

Cell culture systems provide a valuable platform to investigate the metabolic pathways and biological activities of vitamin D compounds. Various cell lines are used to model different aspects of vitamin D metabolism. For example, the HaCaT cell line, a human keratinocyte line, has been used as a model system to study the synthesis and catabolism of calcitriol (B1668218) nih.gov.

In such systems, cells are incubated with this compound, and the formation of metabolites is monitored over time using techniques like LC-MS/MS. These studies can identify the enzymes involved in the metabolic conversion of this compound and the factors that regulate these pathways nih.gov. Furthermore, the functional effects of this compound on cellular processes such as proliferation, differentiation, and gene expression can be assessed.

The following table outlines a general approach for studying the metabolism of this compound in a cell culture system.

| Step | Description |

| Cell Line Selection | Choose a cell line relevant to vitamin D metabolism (e.g., hepatocytes, kidney cells, keratinocytes). |

| Incubation | Treat the cells with this compound at various concentrations and time points. |

| Sample Collection | Harvest the cells and the culture medium. |

| Metabolite Extraction | Extract the metabolites from the cells and medium using appropriate solvents. |

| Analysis | Identify and quantify the parent compound and its metabolites using LC-MS/MS. |

| Functional Assays | Assess the effects of this compound on cellular endpoints (e.g., gene expression, enzyme activity). |

Recombinant Enzyme Expression Systems for Mechanistic Characterization

The mechanistic characterization of the enzymes involved in the metabolism of cholecalciferol and its hydroxylated derivatives, including the pathways leading to and involving this compound, has been significantly advanced by the use of recombinant enzyme expression systems. These systems allow for the production of specific enzymes in controlled environments, facilitating detailed studies of their function, substrate specificity, and regulation.

A variety of expression systems have been utilized to express cytochrome P450 (CYP) enzymes, which are crucial for the hydroxylation of vitamin D compounds. For instance, the baculovirus-infected insect cell system has been successfully used to express and purify recombinant human CYP26A1. This has enabled detailed kinetic characterization and the identification of metabolites, demonstrating that CYP26A1 can efficiently oxidize retinoic acid, providing a model for how similar enzymes involved in vitamin D metabolism might be studied. nih.gov

In addition to insect cells, bacterial expression systems, such as E. coli, have been employed. Co-expression with chaperones like GroEL/ES has been shown to be effective for the functional expression of certain CYPs, such as rat CYP2J3, which exhibits 25-hydroxylation activity. nih.gov Such systems are invaluable for producing sufficient quantities of purified enzymes for structural and functional studies.

Mutagenesis studies, where specific amino acids in the enzyme are altered, are often combined with recombinant expression to probe the structure and function of the active site. For example, mutations in arginine residues of CYP105D7 were shown to increase the conversion rate of substrates, highlighting the role of specific residues in enzyme function. nih.gov Similar approaches can be applied to enzymes responsible for the 26-hydroxylation of cholecalciferol to understand the structural determinants of their activity.

These in vitro systems, using purified recombinant enzymes, provide a powerful tool to dissect the individual steps in the metabolic pathways of vitamin D. They allow for the precise determination of kinetic parameters, the identification of metabolic products, and the screening of potential inhibitors, all of which contribute to a deeper mechanistic understanding of how this compound is synthesized and further metabolized.

In Vivo Animal Models for Mechanistic Investigations

Rodent Models (e.g., Rats, Mice)

Rodent models, particularly rats and mice, have been instrumental in the in vivo investigation of cholecalciferol metabolism and the physiological roles of its metabolites. nih.govresearchgate.net These models allow for controlled experimental conditions to study the complex interplay between diet, genetics, and vitamin D homeostasis. nih.govresearchgate.net

Studies in rats have explored the effects of varying dietary cholecalciferol intake on the circulating levels of its hydroxylated metabolites. nih.gov For example, research has shown a linear relationship between dietary vitamin D3 intake and serum 25-hydroxycholecalciferol concentrations. nih.gov Such studies help to establish the physiological responses to different levels of vitamin D and can be used to model human vitamin D status. nih.gov Rat models have also been used to investigate the enzymatic systems involved in cholecalciferol metabolism, such as the hepatic cholecalciferol 25-hydroxylase, which has been characterized as a cytochrome P-450-dependent mono-oxygenase. nih.gov

Mice are widely used due to the availability of genetic modification techniques, which allow for the creation of knockout and transgenic models to study the function of specific genes in vivo. nih.govnih.govmdpi.com For instance, CYP27B1 knockout mice, which lack the enzyme responsible for the 1α-hydroxylation of 25-hydroxycholecalciferol, have been crucial in demonstrating that high levels of 25-hydroxycholecalciferol can exert biological effects in the absence of 1,25-dihydroxycholecalciferol. nih.gov These models have provided significant insights into the physiological roles of different vitamin D metabolites and the regulation of their metabolic pathways. nih.govnih.gov

The following table summarizes key findings from studies using rodent models to investigate cholecalciferol metabolism:

Avian and Other Vertebrate Models (e.g., Chickens, Pigs, Fish)

Avian models, particularly chickens, have historically played a significant role in vitamin D research and continue to be valuable for studying the metabolism of cholecalciferol and its derivatives. nih.gov The chicken is an excellent model for studying calcium and phosphorus metabolism, and much of the foundational knowledge of the vitamin D endocrine system was elucidated in avian species. nih.gov Studies in rachitic chicks have been used to trace the metabolism of radiolabeled vitamin D3 and 25-hydroxycholecalciferol, providing insights into the tissue distribution and metabolic fate of these compounds. nih.gov

Research in broiler chickens has investigated the effects of dietary supplementation with 25-hydroxycholecalciferol on bone development and mineralization. researchgate.net These studies are important for understanding the practical applications of different vitamin D metabolites in animal nutrition and for elucidating their roles in skeletal health.

Pigs are another important vertebrate model for vitamin D research, in part because their digestive physiology shares similarities with humans. nih.gov Studies in pigs have compared the efficacy of dietary cholecalciferol and 25-hydroxycholecalciferol in improving vitamin D status. cambridge.orgnih.gov Research has shown that dietary 25-hydroxycholecalciferol can effectively increase plasma concentrations of this metabolite, although the impact on performance and health can be variable. nih.gov

Fish have also been used as models to study the effects of 25-hydroxycholecalciferol supplementation. For example, studies in rainbow trout have demonstrated positive effects on performance and have helped to establish safe and effective levels of this metabolite in aquaculture. researchgate.net

The following table provides a summary of findings from studies using avian and other vertebrate models:

Genetic and Dietary Manipulations in Animal Models for Pathway Elucidation

The elucidation of the metabolic pathways of cholecalciferol, including the formation and function of this compound, has been greatly facilitated by genetic and dietary manipulations in animal models. These approaches allow researchers to perturb the vitamin D endocrine system in a controlled manner to uncover the roles of specific genes and the effects of nutrient availability.

Genetic manipulations, primarily in mice, have been a cornerstone of this research. The development of knockout mice, in which a specific gene is inactivated, has provided definitive evidence for the function of various enzymes in the vitamin D pathway. nih.govnih.gov For example, the CYP27B1 knockout mouse model has been instrumental in demonstrating the physiological effects of 25-hydroxycholecalciferol that are independent of its conversion to 1,25-dihydroxycholecalciferol. nih.gov These models have also been crucial for understanding the genetic basis of vitamin D-dependent rickets.

Dietary manipulations are another powerful tool for investigating the regulation of cholecalciferol metabolism. Varying the dietary intake of cholecalciferol, calcium, and phosphorus can reveal how the body adapts to different nutritional states. nih.gov Studies in rats and mice have shown that low dietary vitamin D intake leads to an upregulation of renal CYP27B1 mRNA, the enzyme responsible for producing the active form of vitamin D, while high intake suppresses it. nih.govresearchgate.net Similarly, dietary calcium restriction has been shown to increase serum levels of 1,25-dihydroxycholecalciferol. nih.gov

The combination of genetic and dietary manipulations provides a particularly robust approach. For instance, feeding high-cholecalciferol diets to CYP27B1 knockout mice has shown that elevated levels of 25-hydroxycholecalciferol can activate vitamin D receptor target genes and prevent hypocalcemia. nih.gov This demonstrates a direct biological role for 25-hydroxycholecalciferol at sufficiently high concentrations.

The following table summarizes key insights gained from genetic and dietary manipulations in animal models:

Advanced Topics and Future Research Directions

Elucidation of Novel Metabolites and Unidentified Biological Activities

The metabolic pathway of vitamin D is more complex than the classical pathway involving 25-hydroxyvitamin D [25(OH)D] and 1α,25-dihydroxyvitamin D [1α,25(OH)2D]. nih.gov While 26-hydroxycholecalciferol is a known metabolite, the full scope of its downstream products and their physiological roles remains an active area of investigation. Research has identified 25,26-dihydroxycholecalciferol as a subsequent metabolite, which was initially thought to be a mix of stereoisomers but later identified as the 25R,26(OH)2D3 epimer. nih.govacs.org This metabolite exhibits some biological activity, though less potent than its precursors in stimulating intestinal calcium transport. nih.govacs.org

Further metabolism can lead to the formation of lactone structures. For instance, 23,25,26-trihydroxycholecalciferol has been identified as a precursor to 25-hydroxycholecalciferol-26,23-lactone. nih.gov The biological significance of these lactone metabolites is not fully understood, with some studies suggesting they have minimal activity related to calcium absorption. rsc.org

Beyond the established pathways, there is evidence of alternative metabolic routes for vitamin D, such as the C20-hydroxylation pathway initiated by the enzyme CYP11A1. nih.gov This pathway generates a variety of novel hydroxy-metabolites. nih.goviiarjournals.org While the direct metabolism of this compound through this alternative pathway is yet to be fully elucidated, the existence of such pathways highlights the potential for the discovery of additional, currently unidentified, metabolites of this compound with unique biological functions. Some of these novel metabolites have been shown to possess biological activities, sometimes comparable to 1α,25(OH)2D3, but without the associated calcemic effects, suggesting roles in areas like cell differentiation and immune regulation. nih.gov The exploration of these non-classical pathways and the characterization of their metabolites represent a significant frontier in vitamin D research.

High-Resolution Structural Biology of Associated Enzymes and Receptors

Understanding the three-dimensional structures of the enzymes and receptors that interact with this compound is crucial for deciphering its metabolic fate and biological functions. The primary enzymes involved in the vitamin D metabolic pathway are members of the cytochrome P450 (CYP) superfamily. nih.gov

Key Enzymes and Receptors:

CYP27A1: This mitochondrial enzyme is known to have 25-hydroxylase activity and can also hydroxylate vitamin D at other positions, including the C26 position to form this compound. nih.gov While the crystal structure of CYP27A1 has been studied, high-resolution structures of this enzyme in complex with this compound would provide precise details about substrate binding and the catalytic mechanism.

CYP24A1: This enzyme is central to the catabolism of vitamin D metabolites, including the hydroxylation of 25(OH)D and 1,25(OH)2D at the C24 position. nih.govphysiology.org It can also catalyze the C23 oxidation pathway leading to the formation of lactones. physiology.org The crystal structure of CYP24A1 has been reported, offering insights into its active site and how it accommodates different substrates. physiology.orgiiarjournals.org Further structural studies with this compound and its downstream metabolites could reveal the specific interactions that govern their degradation.

Vitamin D Receptor (VDR): The biological effects of many vitamin D metabolites are mediated through their binding to the VDR, a nuclear hormone receptor that regulates gene transcription. nih.govnih.gov High-resolution cryo-electron microscopy and X-ray crystallography have been used to determine the structure of the VDR in complex with its primary ligand, 1,25(OH)2D3, and its heterodimerization partner, the retinoid X receptor (RXR). nih.gov Although this compound is generally considered to have low affinity for the VDR, detailed structural analyses of its potential interactions, or the interactions of its more active downstream metabolites, could uncover novel signaling paradigms. Some studies suggest the existence of alternative receptors for vitamin D metabolites beyond the classical VDR. nih.gov

Future research using advanced structural biology techniques will be instrumental in visualizing the precise molecular interactions between this compound, its metabolites, and their protein targets. This knowledge can facilitate the design of specific inhibitors or activators to modulate vitamin D metabolism and action for therapeutic purposes.

Systems Biology Approaches to Vitamin D Metabolome Analysis

The intricate network of vitamin D metabolism, with its numerous metabolites and interacting pathways, lends itself to analysis using systems biology approaches. nih.gov This holistic perspective moves beyond the study of individual components to understand the emergent properties of the entire system. nih.gov By integrating large-scale datasets, systems biology can provide a more comprehensive understanding of the vitamin D metabolome and the role of this compound within it. nih.govbiorxiv.org

A "top-down" systems biology approach involves analyzing genome-wide data to identify key hubs and networks where the vitamin D receptor (VDR) plays a significant role. nih.gov This has confirmed the importance of VDR in processes like myeloid differentiation and immune response. nih.gov Applying this approach specifically to the metabolome can reveal how perturbations in this compound levels correlate with broader metabolic shifts, potentially uncovering links to various physiological and pathological states. biorxiv.org

The integration of metabolomic data with genomic, transcriptomic, and proteomic data will be crucial for building comprehensive systems biology models. This will allow researchers to connect variations in the genes encoding metabolic enzymes, such as CYP27A1 and CYP24A1, to specific metabolic profiles and clinical outcomes. This approach holds the promise of identifying novel biomarkers and therapeutic targets within the complex web of vitamin D metabolism.

Development of Advanced Analytical Techniques for Comprehensive Profiling of Secosteroids in Research Samples

The accurate and comprehensive measurement of vitamin D metabolites, including this compound, is essential for both research and clinical applications. Secosteroids, the class of compounds to which vitamin D and its metabolites belong, are present in biological samples in a wide range of concentrations, necessitating highly sensitive and specific analytical methods. amegroups.org

Historically, methods like radioimmunoassays (RIA) and competitive protein-binding assays (CPBA) were used, but these often suffered from a lack of specificity and could lead to overestimation due to cross-reactivity with other metabolites. hogrefe.com High-performance liquid chromatography (HPLC) with UV detection offered improved separation but still had limitations in sensitivity for low-abundance metabolites. hogrefe.com

The current gold standard for the analysis of vitamin D metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.goviacld.comgoogle.com This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple secosteroids from a small sample volume. nih.govnih.gov The development of methods using LC-MS/MS has enabled the detection of a growing number of vitamin D metabolites in human serum. nih.gov

Future advancements in analytical techniques are focused on:

Increased Multiplexing: Developing methods to analyze an even wider array of sterols, oxysterols, and secosteroids in a single run. nih.gov

Improved Sensitivity: Enhancing detection limits to accurately quantify very low-concentration metabolites, which may still have significant biological activity.

Chiral Chromatography: Utilizing chiral separation techniques in conjunction with mass spectrometry to distinguish between different stereoisomers of vitamin D metabolites, which can have different biological potencies. google.com

High-Throughput Methods: Employing techniques like high-turbulence liquid chromatography (HTLC) to increase sample throughput for large-scale clinical and epidemiological studies. google.com

Novel Ionization Techniques: Exploring new ionization methods, such as lithium ion adduction, to improve the detection sensitivity of certain steroids that are prone to dehydration during conventional electrospray ionization. osaka-u.ac.jp

These advanced analytical methods will be instrumental in creating a more complete picture of the vitamin D metabolome, enabling researchers to investigate the subtle but potentially important roles of metabolites like this compound and its derivatives in health and disease.

Unraveling Complex Regulatory Networks Governing this compound Synthesis and Catabolism

The synthesis and breakdown of this compound are tightly controlled by a complex network of regulatory factors. Understanding these networks is key to comprehending how the body maintains vitamin D homeostasis and responds to various physiological demands.

The production of this compound is primarily catalyzed by cytochrome P450 enzymes, with CYP27A1 being a key player. nih.gov The expression and activity of these enzymes are subject to regulation by various hormones and local factors.

The catabolism of vitamin D metabolites is largely governed by the enzyme CYP24A1. physiology.org This enzyme is responsible for the 24-hydroxylation of both 25(OH)D and 1,25(OH)2D, initiating their degradation. nih.govphysiology.org The regulation of CYP24A1 is a critical control point in the vitamin D pathway.

Key regulatory mechanisms include:

Feedback Regulation: The hormonally active form of vitamin D, 1,25(OH)2D3, plays a central role in regulating its own metabolism. It induces the expression of CYP24A1, thereby promoting the catabolism of vitamin D metabolites, including its own precursor, 25(OH)D3. physiology.orgmdpi.com It also inhibits the expression of CYP27B1, the enzyme that produces 1,25(OH)2D3. physiology.orgmdpi.com

Hormonal Control: Parathyroid hormone (PTH) is a major stimulator of CYP27B1 activity, leading to increased production of 1,25(OH)2D3. nih.govnih.gov Conversely, high levels of calcium and fibroblast growth factor 23 (FGF23) suppress CYP27B1 and stimulate CYP24A1, thereby reducing the levels of active vitamin D. nih.govmdpi.com

Transcriptional Regulation: The expression of genes encoding these metabolic enzymes is controlled by a complex interplay of transcription factors. The vitamin D receptor (VDR), when activated by 1,25(OH)2D3, binds to vitamin D response elements (VDREs) in the promoter regions of target genes, including CYP24A1, to regulate their transcription. physiology.org Other transcription factors, such as members of the C/EBP family, also cooperate with the VDR to modulate gene expression. physiology.org

Future research will focus on further elucidating the intricate details of these regulatory networks. This includes identifying novel regulatory factors, understanding the tissue-specific differences in regulation, and mapping the global gene networks controlled by vitamin D metabolites. physiology.org A deeper understanding of how the synthesis and catabolism of this compound are controlled will provide valuable insights into the pathophysiology of vitamin D-related disorders and may reveal new therapeutic targets.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.